molecular formula C10H8F2O2 B3103905 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene CAS No. 1453211-49-8

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

Cat. No.: B3103905
CAS No.: 1453211-49-8
M. Wt: 198.17 g/mol
InChI Key: MYFVIVQTNOMFSA-UHFFFAOYSA-N
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Description

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene is an organic compound with the molecular formula C10H8F2O2. It is a derivative of benzene, featuring ethynyl, difluoro, and dimethoxy functional groups. This compound is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at room temperature. This reaction yields the desired compound with a moderate yield of 43% .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The ethynyl group can undergo coupling reactions, such as the Sonogashira coupling, to form larger molecules.

Common Reagents and Conditions

    Potassium Carbonate: Used as a base in the synthesis.

    Methanol: Common solvent for the reactions.

    Dimethyl (1-diazo-2-oxopropyl)phosphonate: A reagent used in the synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield larger aromatic compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and properties. The difluoro and dimethoxy groups also contribute to the compound’s unique chemical behavior by affecting its electronic structure and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene is unique due to the presence of both ethynyl and dimethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it particularly valuable in research applications involving photoluminescent materials, gas sensing, and organic electronics .

Properties

IUPAC Name

3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFVIVQTNOMFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C#C)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261629
Record name 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453211-49-8
Record name 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453211-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of [(2,6-difluoro-3,5-dimethoxyphenyl)ethynyl](trimethyl)-silane (630 mg, 2.33 mmol) in tetrahydrofuran (2 mL)/methanol (2 mL), cesium fluoride (354 mg, 2.33 mmol) was added at room temperature. After 1 hour, the reaction was quenched with saturated aq. NH4Cl, then extracted with methylene chloride. The combined organic layers were dried over MgSO4, concentrated to give the desired product (440 mg, 95%). 1H NMR (300 MHz, CDCl3): δ 6.62 (t, J=7.8 Hz, 1H), 3.89 (s, 7H) ppm.
Name
[(2,6-difluoro-3,5-dimethoxyphenyl)ethynyl](trimethyl)-silane
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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